6-amino-2-(trifluoromethyl)-4H-chromen-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-amino-2-alkyl (aryl/heteroaryl)-4-(trifluoromethyl) quinolines, has been reported . This was achieved through a regioselective intramolecular cyclization reaction of novel (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic solvent-free medium .Scientific Research Applications
Synthesis and Catalysis :
- A study by Maleki et al. (2017) presented a method for synthesizing 2-amino-4H-chromene derivatives using triethanolamine as an organocatalyst under solvent-free conditions, showcasing an environmentally friendly approach with high yields and low costs (Maleki et al., 2017).
- Another research by Dekamin et al. (2013) described the efficient preparation of various 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl in water, highlighting a clean, transition metal-free, and environmentally friendly synthesis process (Dekamin et al., 2013).
Electrosynthesis and Nanoparticle Formation :
- A study by Xiang and Yang (2014) developed a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting its potential in electrophilic trifluoromethylthio species generation under mild conditions (Xiang & Yang, 2014).
Chemical Transformations and Derivatives Synthesis :
- Research by Popova et al. (2017) focused on the condensation of trifluoroacetyl-substituted 4H-chromenes with 6-aminouracils to form pyrido[2,3-d]pyrimidine derivatives, demonstrating a cascade transformation initiated by Michael addition (Popova et al., 2017).
- A study by Abbaspour-Gilandeh et al. (2016) reported the synthesis of diverse functionalized 2-amino-4H-chromene derivatives using a nanocatalyst, highlighting the advantages of green reaction conditions and high yields (Abbaspour-Gilandeh et al., 2016).
Pharmacological and Biological Applications :
- Research by Ghashang et al. (2013) explored the synthesis of chromeno[2,3-d]pyrimidine-6-carboxylate derivatives and evaluated their in vitro antimicrobial activity, emphasizing the method's high yields and greener conditions (Ghashang et al., 2013).
Material Science and Photophysical Properties :
- A study by Rosa et al. (2020) focused on synthesizing trichloro(fluoro)-substituted 6-(3-oxo-1-(alk-1-en-1-yl)amino)coumarins, analyzing their absorption and emission properties, which indicated significant relationships between the β-enaminone skeletons and their substituents (Rosa et al., 2020).
properties
IUPAC Name |
6-amino-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYWQJHGWUXEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354080 |
Source
|
Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
383371-02-6 |
Source
|
Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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